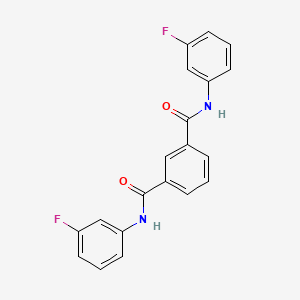![molecular formula C17H19FN4O2S B6040128 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B6040128.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a hydroxyl and methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with a thiol compound to introduce the sulfanyl group.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (sodium hydride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity, while the pyrimidine moiety could interact with nucleic acids or enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analogue lacking the pyrimidine moiety.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorine atom.
1-(4-Bromophenyl)piperazine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to the presence of both the fluorophenyl-piperazine and the pyrimidine-sulfanyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-12-10-15(23)20-17(19-12)25-11-16(24)22-8-6-21(7-9-22)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWHVOSMZUBJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6040051.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6040054.png)
![2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B6040055.png)
![N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6040073.png)
![1-(3-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040074.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6040076.png)

![methyl 2-[5-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B6040094.png)
![N-[[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-quinoxalin-6-ylmethanamine](/img/structure/B6040111.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B6040112.png)
![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6040120.png)

![7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6040141.png)
![2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6040147.png)
